2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid
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Overview
Description
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid typically involves the regioselective metallation of 3-Chloro-6-methoxypyridazine using various lithium alkylamides. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and ether, and the process is catalyzed by lithium 2,2,6,6-tetramethylpiperidide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar structural features.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Pyrazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Uniqueness
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-(3-chloro-6-methoxypyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-5-2-4(3-6(11)12)7(8)10-9-5/h2H,3H2,1H3,(H,11,12) |
InChI Key |
MHHXZDFYQRWLSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C(=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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